Cas no 33889-68-8 ((R)-Fangchinoline)

(R)-Fangchinoline is a bioactive bisbenzylisoquinoline alkaloid derived from natural sources, notably the Stephania genus. It exhibits notable pharmacological properties, including anti-inflammatory, antitumor, and immunomodulatory activities. The compound's stereospecific (R)-configuration enhances its binding affinity to biological targets, contributing to its efficacy in modulating cellular pathways. (R)-Fangchinoline is widely utilized in research for studying signal transduction mechanisms, particularly in cancer and autoimmune disease models. Its high purity and well-characterized structure make it a reliable reference standard in analytical and pharmacological studies. The compound's stability and solubility profile further support its applicability in both in vitro and in vivo experimental settings.
(R)-Fangchinoline structure
(R)-Fangchinoline structure
Product Name:(R)-Fangchinoline
CAS No:33889-68-8
MF:C37H40N2O6
MW:608.7233
MDL:MFCD03427706
CID:54149
PubChem ID:321937
Update Time:2025-06-08

(R)-Fangchinoline Chemical and Physical Properties

Names and Identifiers

    • Fangchinoline
    • Menisidine
    • (S,S)-(+)-tetrandine
    • d,l-Fangchinolin
    • Fangquinoline
    • FF-0018
    • I06-1344
    • N1799
    • THALRUGOSINE
    • Limacine
    • Demethyl tetrandrine
    • Hanfangchin B
    • Frangchinoline
    • Cycleadrine
    • NSC277171
    • 7-O-Demethyltetrandine
    • BCP26186
    • 6,6',12-trimethoxy-2,2'-dimethylberbaman-7-ol
    • 9,20,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.0
    • (R)-Fangchinoline
    • MFCD03427706
    • D78289
    • AS-75329
    • NSC-277171
    • Thaligine
    • SCHEMBL15042386
    • (1S,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
    • Q-100478
    • (+)-Thalrugosine
    • 16H-1,24:6,9-DIETHENO-11,15-METHENO-2H-PYRIDO(2',3':17,18)(1,11)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLIN-22-OL, 3,4,4A,5,16A,17,18,19-OCTAHYDRO-12,21,26-TRIMETHOXY-4,17-DIMETHYL-, (4AS,16AR)-
    • D-ISOFANGCHINOLINE
    • Fangchinoline,(S)
    • Thalrugosine;Thaligine
    • s3606
    • 863BR78K9R
    • CCG-270221
    • CHEMBL500614
    • J17.831D
    • 33889-68-8
    • Berbaman-7-ol, 6,6',12-trimethoxy-2,2'-dimethyl-
    • AKOS025402310
    • AC-8013
    • CS-0016779
    • HY-N1372
    • NSC 277171
    • (1S,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2(3),?.1?,(1)(2).1(1)?,(1)?.0(2)?,(3)(1).0(2)(2),(3)(3)]hexatriaconta-3,5,8(34),9,11,18(33),19,21,24(32),25,27(31),35-dodecaen-21-ol
    • BDBM85443
    • (11S,31R)-16,36,54-trimethoxy-12,32-dimethyl-11,12,13,14,31,32,33,34-octahydro-2,6-dioxa-1(7,1),3(8,1)-diisoquinolina-5(1,3),7(1,4)-dibenzenacyclooctaphan-37-ol
    • THALRUGOSINE, (+)-
    • Limacine (R,R)
    • FT-0689329
    • A924511
    • B2703-465545
    • (1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2^{3,6.1^{8,12.1^{14,18.0^{27,31.0^{22,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
    • DTXSID90955479
    • BS-42411
    • AKOS015895878
    • (1S,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2^{3,6.1^{8,12.1^{14,18.0^{27,31.0^{22,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
    • Isofangchinoline
    • SCHEMBL19236300
    • FT-0686612
    • DB-050260
    • 436-77-1
    • 9,20,25-TRIMETHOXY-15,30-DIMETHYL-7,23-DIOXA-15,30-DIAZAHEPTACYCLO[22.6.2.2(3),?.1?,(1)(2).1(1)?,(1)?.0(2)?,(3)(1).0(2)(2),(3)(3)]HEXATRIACONTA-3,5,8(34),9,11,18(33),19,21,24(32),25,27(31),35-DODECAEN-21-OL
    • MDL: MFCD03427706
    • Inchi: 1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3
    • InChI Key: IIQSJHUEZBTSAT-UHFFFAOYSA-N
    • SMILES: O1C2=C(C([H])=C3C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])(C([H])([H])C4C([H])=C([H])C(=C([H])C=4[H])OC4=C(C([H])=C([H])C(=C4[H])C([H])([H])C4([H])C5=C1C(=C(C([H])=C5C([H])([H])C([H])([H])N4C([H])([H])[H])OC([H])([H])[H])O[H])OC([H])([H])[H])C3=C2[H])OC([H])([H])[H]

Computed Properties

  • Exact Mass: 608.28900
  • Monoisotopic Mass: 608.28863700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 3
  • Complexity: 963
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.9
  • XLogP3: 6.1

Experimental Properties

  • Color/Form: Cryst.
  • Density: 1.2040
  • Melting Point: Not available
  • Boiling Point: 709.7°C at 760 mmHg
  • Flash Point: 383.0±32.9 °C
  • Refractive Index: 1.601
  • PSA: 72.86000
  • LogP: 6.73520
  • Vapor Pressure: 0.0±2.3 mmHg at 25°C

(R)-Fangchinoline Security Information

(R)-Fangchinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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Isofangchinoline
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¥1480.00 2022-01-07
TRC
F102365-100mg
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$ 97.00 2023-09-07
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$ 184.00 2023-09-07
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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¥218.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
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